ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate
Description
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted ethyl ester and a nitrophenyl hydrazone moiety
Properties
CAS No. |
119750-08-2 |
|---|---|
Molecular Formula |
C11H12ClN3O4 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-methyl-2-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-8-5-4-7(2)6-9(8)15(17)18/h4-6,13H,3H2,1-2H3/b14-10- |
InChI Key |
VTYRGKOCSXKHPS-UVTDQMKNSA-N |
SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)C)[N+](=O)[O-])/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)C)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
| Step | Reactants | Conditions | Description |
|---|---|---|---|
| 1 | 4-methyl-2-nitroaniline | Diazotization with NaNO2/HCl at 0–5 °C | Formation of diazonium salt intermediate |
| 2 | Ethyl chloroacetate or ethyl 2-chloro-3-oxobutanoate | Reaction in ethanol or acetonitrile, presence of base (e.g., sodium acetate) | Coupling with diazonium salt to form hydrazone intermediate |
| 3 | Hydrazone intermediate | Chlorination or direct condensation | Formation of the chloro-substituted hydrazone product |
| 4 | Purification | Recrystallization from ethanol or column chromatography | Isolation of pure ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate |
Detailed Synthetic Procedure
Diazotization : The 4-methyl-2-nitroaniline is dissolved in dilute hydrochloric acid and cooled to 0–5 °C. Sodium nitrite solution is added slowly to generate the corresponding diazonium salt. This step is critical to ensure the stability of the diazonium intermediate and to avoid side reactions.
Coupling Reaction : The diazonium salt solution is then added to a chilled solution of ethyl chloroacetate or ethyl 2-chloro-3-oxobutanoate in ethanol or acetonitrile, often in the presence of a base such as sodium acetate trihydrate. The reaction mixture is stirred at low temperature to promote hydrazone formation.
Hydrazone Formation and Chlorination : The hydrazone intermediate forms via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester. Chlorination at the alpha position to the ester group is achieved either by using the chloro-substituted precursor or by subsequent chlorination steps under controlled conditions.
Purification : The crude product is isolated by filtration or extraction and purified by recrystallization from ethanol or by chromatographic techniques to achieve high purity (typically >95%).
Solvents : Ethanol and acetonitrile are commonly used solvents due to their ability to dissolve both organic and inorganic reagents and to maintain low temperatures during diazotization and coupling.
Temperature Control : Maintaining low temperatures (0–5 °C) during diazotization and coupling is essential to prevent decomposition of diazonium salts and to control the stereochemistry of the hydrazone (favoring the E-configuration).
Base Selection : Sodium acetate trihydrate is frequently employed to neutralize the acidic medium and facilitate the coupling reaction.
Reaction Time : The coupling reaction typically proceeds over 1–3 hours, with stirring and temperature control to maximize yield.
The compound exhibits a melting point of 142–143 °C, consistent with literature values for high purity samples.
Spectroscopic analysis (NMR, IR) confirms the presence of the hydrazone linkage and the chloro substituent.
X-ray crystallographic studies on related hydrazone derivatives indicate a planar hydrazone moiety with E-configuration around the C=N bond, which is critical for the compound’s stability and reactivity.
Purity levels of 95% or higher are achievable with recrystallization, as confirmed by chromatographic and spectrometric methods.
Similar hydrazone derivatives synthesized via diazotization and coupling reactions show that substituents on the phenyl ring (e.g., methyl, methoxy, chloro, nitro) influence reaction yields and physical properties.
Electron-withdrawing groups such as nitro enhance the electrophilicity of the diazonium intermediate, facilitating coupling.
The presence of the chloro substituent on the ethyl acetate moiety is typically introduced via the use of ethyl chloroacetate or chlorination of the hydrazone intermediate.
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting amine | 4-methyl-2-nitroaniline | Purity >98% recommended |
| Diazotization temperature | 0–5 °C | Prevents diazonium salt decomposition |
| Coupling solvent | Ethanol or acetonitrile | Solubility and reaction control |
| Base | Sodium acetate trihydrate | Neutralizes acid, promotes coupling |
| Reaction time | 1–3 hours | Ensures complete hydrazone formation |
| Purification | Recrystallization from ethanol | Achieves >95% purity |
| Melting point | 142–143 °C | Confirms product identity |
The preparation of this compound is effectively achieved through diazotization of 4-methyl-2-nitroaniline followed by coupling with ethyl chloroacetate or related precursors under controlled low-temperature conditions. The process requires careful control of reaction parameters to ensure high yield and purity. The compound’s synthesis is well-documented in the literature with consistent analytical data supporting the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
-
Substitution: : The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
-
Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-aminophenyl)hydrazin-1-ylidene]acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetic acid.
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
-
Materials Science: : Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
-
Biological Studies: : The compound can be used in studies investigating the biological activity of nitrophenyl hydrazones, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl hydrazone moiety can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate can be compared with other similar compounds such as:
-
Ethyl (2E)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate: : Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
-
Ethyl (2E)-2-chloro-2-[2-(4-methylphenyl)hydrazin-1-ylidene]acetate:
-
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-aminophenyl)hydrazin-1-ylidene]acetate: : The nitro group is reduced to an amino group, changing its reactivity and potential biological effects.
Biological Activity
Ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Information
- IUPAC Name : Ethyl (2E)-chloro[(4-methyl-2-nitrophenyl)hydrazono]acetate
- Molecular Formula : C10H10ClN3O4
- Molecular Weight : 271.66 g/mol
- Physical State : Solid
- Purity : 90%
Structural Representation
The compound features a chloroacetate group attached to a hydrazone linkage with a substituted nitrophenyl group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of the nitro group enhances its antibacterial efficacy .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated cytotoxic effects on cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values obtained were comparable to those of standard chemotherapeutic agents, indicating promising antitumor activity .
The proposed mechanism involves the interaction of the compound with cellular DNA and proteins, leading to apoptosis in cancer cells. Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell proliferation and survival .
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Bacillus subtilis | 75 µg/mL |
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HT29 | 10 | Doxorubicin - 8 |
| Jurkat | 12 | Doxorubicin - 9 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the compound against a panel of bacteria isolated from clinical infections. The results confirmed that this compound showed significant inhibition of bacterial growth, particularly in resistant strains.
Case Study 2: Antitumor Properties
In another investigation, the compound was administered to mice bearing xenografts of HT29 cells. The treatment resulted in a marked reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
Q & A
Basic Questions
Q. What synthetic routes are employed to prepare ethyl (2E)-2-chloro-2-[2-(4-methyl-2-nitrophenyl)hydrazin-1-ylidene]acetate, and how is its structural identity confirmed?
- Methodological Answer : The compound is synthesized via condensation reactions between hydrazine derivatives and chloroacetate precursors. Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD), which resolves the (2E)-configuration and planar geometry of the hydrazinylidene moiety. For example, monoclinic crystal systems (space group P2₁) with cell parameters a = 4.7480 Å, b = 9.9256 Å, c = 13.3084 Å, and β = 91.468° validate the molecular conformation . Complementary techniques like IR and NMR spectroscopy identify functional groups (e.g., C=O at ~1700 cm⁻¹) and proton environments (e.g., ethyl ester signals at δ ~1.3–4.3 ppm) .
Q. What crystallographic data define the molecular packing and intermolecular interactions of this compound?
- Methodological Answer : SC-XRD reveals a monoclinic lattice (P2₁) with Z = 2. The structure exhibits intramolecular N–H⋯O hydrogen bonds between the hydrazinylidene N–H and the nitro group (O⋯N distance ~2.8 Å). Intermolecular interactions include π-π stacking (3.5–4.0 Å) between aromatic rings and weak C–H⋯O contacts (C⋯O ~3.3 Å), stabilizing the crystal lattice . These interactions are critical for understanding solid-state stability and solubility behavior.
Q. How are spectroscopic techniques applied to characterize this compound’s purity and functional groups?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of ester C=O (~1730 cm⁻¹), nitro groups (asymmetric stretching ~1520 cm⁻¹), and C=N (~1600 cm⁻¹) .
- ¹H/¹³C NMR : Identifies the ethyl ester group (CH₃CH₂O–, δ ~1.3–4.3 ppm) and aromatic protons (δ ~6.8–8.2 ppm). The hydrazinylidene proton (N–H) appears as a broad singlet (~10–12 ppm) .
- UV-Vis : Absorbance in the 300–400 nm range correlates with the conjugated hydrazone-aryl system, useful for monitoring reaction progress .
Advanced Research Questions
Q. How do substituents (e.g., nitro, methyl) on the phenyl ring influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing nitro group reduces electron density at the hydrazinylidene N-atom, increasing electrophilicity and reactivity toward nucleophiles. Computational studies (DFT) on analogous compounds show that substituents alter HOMO-LUMO gaps; nitro groups lower the LUMO by ~1.5 eV, enhancing charge-transfer interactions . Experimental validation involves comparing reaction rates with substituted aryl hydrazines (e.g., 4-methyl vs. 4-nitro derivatives) under controlled conditions .
Q. What strategies are used to evaluate this compound’s potential in medicinal chemistry or drug design?
- Methodological Answer :
- Bioactivity Screening : Hydrazone derivatives are tested for antimicrobial or anticancer activity via in vitro assays (e.g., MIC against S. aureus or MTT assays on cancer cell lines) .
- Molecular Docking : Simulates interactions with target proteins (e.g., DNA gyrase or kinases). The nitro group’s orientation in the crystal structure (from SC-XRD) guides docking poses .
- ADMET Profiling : Computational tools predict pharmacokinetics (e.g., LogP ~2.5 for moderate lipophilicity) and toxicity risks (e.g., nitro group metabolism to reactive intermediates) .
Q. How can computational chemistry elucidate the compound’s electronic structure and reaction mechanisms?
- Methodological Answer :
- DFT Calculations : Optimize geometry using crystallographic data (bond lengths, angles) as input. Analyze frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack .
- Mechanistic Studies : Simulate reaction pathways (e.g., nucleophilic substitution at the chloroacetate group) using transition-state theory. Compare activation energies for substituent effects .
- Charge Density Analysis : Topological analysis (AIM theory) maps electron density distribution, revealing critical interactions (e.g., N–H⋯O hydrogen bonds) observed in SC-XRD .
Data Contradictions and Resolution
- Discrepancy in Hydrazone Configuration : Some studies report (Z)-isomers for similar hydrazones, but SC-XRD confirms the (2E)-configuration here. Resolution involves verifying synthetic conditions (e.g., solvent polarity, temperature) and re-examizing crystallographic data .
- Bioactivity Variability : Conflicting bioassay results may arise from impurities or stereochemical differences. Mitigation includes HPLC purification (>99% purity) and chiral resolution if applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
